![molecular formula C41H49NO14 B13858121 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel involves multiple steps, starting from the natural product PaclitaxelThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
化学反应分析
Types of Reactions
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups.
Substitution: This reaction can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
科学研究应用
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other taxane derivatives.
Biology: It serves as a tool for studying the mechanisms of microtubule stabilization and cell division.
Industry: It is used in the production of high-purity taxane derivatives for research and pharmaceutical applications.
作用机制
The mechanism of action of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation .
相似化合物的比较
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another taxane derivative with similar applications.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.
Uniqueness
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is unique due to its specific modifications, which can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other taxane derivatives. These modifications can potentially enhance its efficacy and reduce side effects in cancer therapy.
属性
分子式 |
C41H49NO14 |
|---|---|
分子量 |
779.8 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(ethoxycarbonylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C41H49NO14/c1-7-52-37(50)42-29(23-14-10-8-11-15-23)31(46)36(49)54-25-19-41(51)34(55-35(48)24-16-12-9-13-17-24)32-39(6,33(47)30(45)28(21(25)2)38(41,4)5)26(44)18-27-40(32,20-53-27)56-22(3)43/h8-17,25-27,29-32,34,44-46,51H,7,18-20H2,1-6H3,(H,42,50)/t25-,26-,27+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1 |
InChI 键 |
HMVQDGCHPWRRIY-AZFFZEGMSA-N |
手性 SMILES |
CCOC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
规范 SMILES |
CCOC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



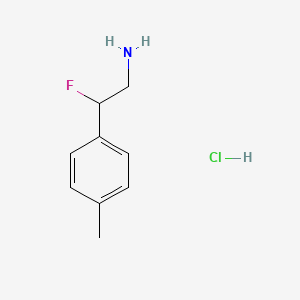
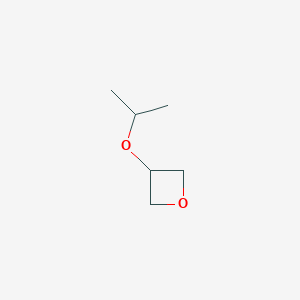


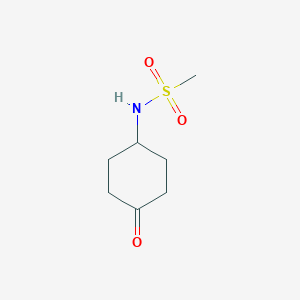
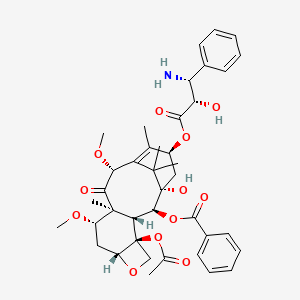
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)
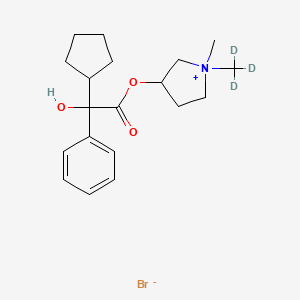

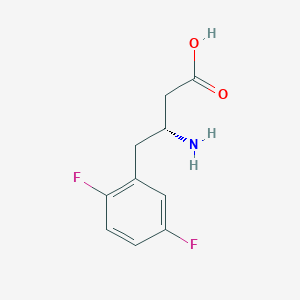
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
